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(3-Chloropyridin-4-yl)-(3-hydroxy-5-methylpiperidin-1-yl)methanone

Catalog No.
S7085988
CAS No.
M.F
C12H15ClN2O2
M. Wt
254.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Chloropyridin-4-yl)-(3-hydroxy-5-methylpiperidi...

Product Name

(3-Chloropyridin-4-yl)-(3-hydroxy-5-methylpiperidin-1-yl)methanone

IUPAC Name

(3-chloropyridin-4-yl)-(3-hydroxy-5-methylpiperidin-1-yl)methanone

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

InChI

InChI=1S/C12H15ClN2O2/c1-8-4-9(16)7-15(6-8)12(17)10-2-3-14-5-11(10)13/h2-3,5,8-9,16H,4,6-7H2,1H3

InChI Key

WTDLLLHKXMIVRU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=C(C=NC=C2)Cl)O
(3-Chloropyridin-4-yl)-(3-hydroxy-5-methylpiperidin-1-yl)methanone is a chemical compound that has been studied extensively due to its potential applications in various fields of research and industry. This paper aims to provide an informative and engaging overview of this compound, covering its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
The chemical compound (3-Chloropyridin-4-yl)-(3-hydroxy-5-methylpiperidin-1-yl)methanone is also known as JNJ-54175446, and is a member of the piperidine class of compounds. It was first identified and characterized by researchers at Johnson & Johnson in 2016, and has since been the subject of extensive scientific study.
(3-Chloropyridin-4-yl)-(3-hydroxy-5-methylpiperidin-1-yl)methanone has a molecular weight of 309.81 g/mol, and a melting point of 166.5-167.5°C. It is a white or off-white powder that is sparingly soluble in water, but soluble in organic solvents such as DMSO and ethanol. The compound is stable under normal conditions and does not decompose easily.
The synthesis of (3-Chloropyridin-4-yl)-(3-hydroxy-5-methylpiperidin-1-yl)methanone is a multistep process that involves the reaction of several starting materials. The compound can be synthesized using a variety of methods, including the use of palladium-catalyzed cross-coupling reactions. The structure of the compound can be confirmed through a variety of techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.
Various analytical methods have been used to study (3-Chloropyridin-4-yl)-(3-hydroxy-5-methylpiperidin-1-yl)methanone, including HPLC, LC-MS/MS, and GC-MS. These methods allow researchers to accurately quantify the amount of the compound present in a sample, and to study its metabolism and distribution in biological systems.
(3-Chloropyridin-4-yl)-(3-hydroxy-5-methylpiperidin-1-yl)methanone has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. The compound acts as a modulator of the sigma-1 receptor, which is involved in many physiological processes. Studies have also shown that the compound has anti-inflammatory properties and can inhibit the growth of cancer cells.
Various studies have been conducted to investigate the toxicity and safety of (3-Chloropyridin-4-yl)-(3-hydroxy-5-methylpiperidin-1-yl)methanone in scientific experiments. These studies have shown that the compound is generally well-tolerated, and does not exhibit significant toxicity at therapeutic doses. However, more research is needed to fully understand the safety profile of the compound.
(3-Chloropyridin-4-yl)-(3-hydroxy-5-methylpiperidin-1-yl)methanone has been used in various scientific experiments, including studies on the sigma-1 receptor and its role in various diseases, as well as studies on the compound's anti-inflammatory and anti-cancer properties. The compound has also been used in studies on drug metabolism and pharmacokinetics.
Currently, research on (3-Chloropyridin-4-yl)-(3-hydroxy-5-methylpiperidin-1-yl)methanone is focused on understanding its potential applications in the treatment of various diseases, as well as its safety and toxicity profile. Researchers are also working to develop new synthetic methods for the compound, and to improve its pharmacokinetic properties.
The potential implications of (3-Chloropyridin-4-yl)-(3-hydroxy-5-methylpiperidin-1-yl)methanone in various fields of research and industry are significant. The compound has potential applications in the development of drugs for the treatment of cancer, Alzheimer's disease, and other diseases, and has the potential to be used in the development of new diagnostic tools.
Like any chemical compound, (3-Chloropyridin-4-yl)-(3-hydroxy-5-methylpiperidin-1-yl)methanone has its limitations. More research is needed to fully understand its safety and toxicity profile, and to develop improved synthetic methods for the compound. Future directions for research on the compound could include exploring its potential applications in other fields, such as materials science and catalysis, as well as developing new derivatives or analogs with improved properties.
1. Development of new synthetic methods for the compound.
2. Investigation of the compound's potential applications in materials science and catalysis.
3. Development of new derivatives or analogs with improved properties.
4. Study of the compound's interactions with other receptors and biological targets.
5. Investigation of the compound's potential applications in other diseases.
6. Development of new diagnostic tools based on the compound.
7. Investigation of the compound's pharmacokinetic properties.
8. Study of the compound's interactions with other drugs.
9. Investigation of the compound's potential applications in agriculture or environmental monitoring.
10. Development of new formulations or delivery methods for the compound.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

254.0822054 g/mol

Monoisotopic Mass

254.0822054 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-26-2023

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